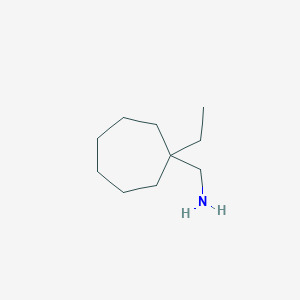
(1-Ethylcycloheptyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylcycloheptyl)methanamine: is an organic compound with the molecular formula C10H21N It is a primary amine characterized by a seven-membered cycloheptyl ring substituted with an ethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes:
Alkylation: Cycloheptanone is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 1-ethylcycloheptanone.
Reductive Amination: The 1-ethylcycloheptanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcycloheptyl)methanamine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides are typically used for forming derivatives.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, or sulfonamides.
Scientific Research Applications
(1-Ethylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethylcycloheptyl)methanamine involves its interaction with biological targets through its primary amine group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Cycloheptylamine: Similar structure but lacks the ethyl group.
(1-Methylcycloheptyl)methanamine: Similar structure with a methyl group instead of an ethyl group.
Cyclooctylamine: Contains an eight-membered ring instead of a seven-membered ring.
Uniqueness: (1-Ethylcycloheptyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1-ethylcycloheptyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-2-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3 |
InChI Key |
LYLSRCLHLHRRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)

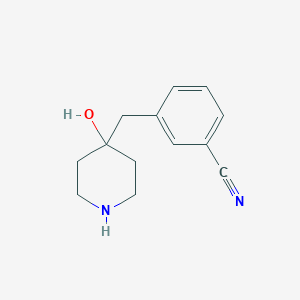
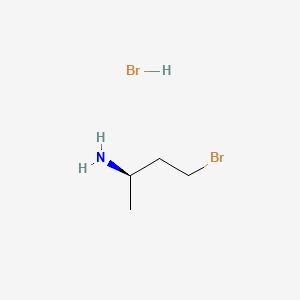
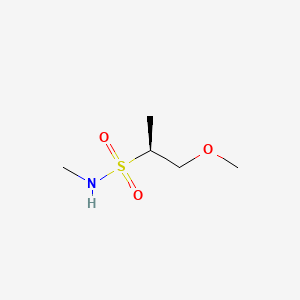
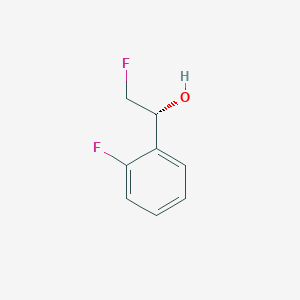

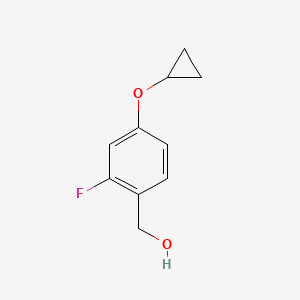
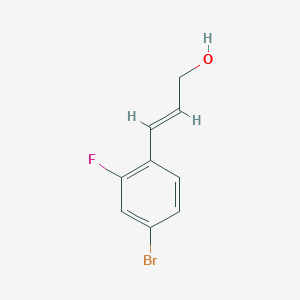
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
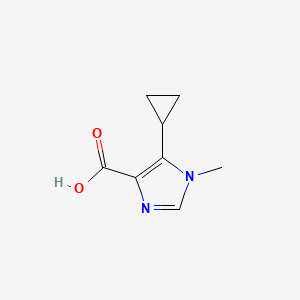
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

